molecular formula C19H18FN5O4S B2811384 N-((4-(3-fluorophenyl)-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 878065-08-8

N-((4-(3-fluorophenyl)-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2811384
CAS No.: 878065-08-8
M. Wt: 431.44
InChI Key: YEAHMGXFSJIQGA-UHFFFAOYSA-N
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Description

N-((4-(3-fluorophenyl)-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-fluorophenyl)-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the triazole intermediate.

    Attachment of the Hydroxyamino Group: The hydroxyamino group is introduced through a reaction with hydroxylamine and an appropriate carbonyl compound.

    Thioether Formation: The thioether linkage is formed by reacting the hydroxyamino intermediate with a thiol compound.

    Final Coupling with Methoxybenzamide: The final step involves coupling the triazole-thioether intermediate with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the hydroxyamino group, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-containing molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. The triazole ring and the hydroxyamino group are known to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, N-((4-(3-fluorophenyl)-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is explored for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or signaling pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the hydroxyamino group can participate in redox reactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(3-fluorophenyl)-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is unique due to its combination of a triazole ring, a hydroxyamino group, and a methoxybenzamide moiety. This structural combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[4-(3-fluorophenyl)-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4S/c1-29-15-7-5-12(6-8-15)18(27)21-10-16-22-23-19(30-11-17(26)24-28)25(16)14-4-2-3-13(20)9-14/h2-9,28H,10-11H2,1H3,(H,21,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAHMGXFSJIQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)F)SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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